molecular formula C6H3BrClNO B1402744 6-Bromo-4-chloronicotinaldehyde CAS No. 1060811-24-6

6-Bromo-4-chloronicotinaldehyde

Cat. No. B1402744
M. Wt: 220.45 g/mol
InChI Key: IIBVGXCUNFIUJO-UHFFFAOYSA-N
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Description

6-Bromo-4-chloronicotinaldehyde is a chemical compound with the molecular formula C6H3BrClNO . It is used in various chemical reactions and has a molecular weight of 220.45 g/mol .


Molecular Structure Analysis

The molecular structure of 6-Bromo-4-chloronicotinaldehyde consists of a pyridine ring with bromine and chlorine substituents, and an aldehyde group . The InChI code for the compound is 1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H .


Physical And Chemical Properties Analysis

6-Bromo-4-chloronicotinaldehyde is a solid at room temperature . It has a molecular weight of 220.45 g/mol . The compound has a topological polar surface area of 30 Ų .

Scientific Research Applications

Photolabile Protecting Groups

6-Bromo-4-chloronicotinaldehyde has been studied for its potential as a photolabile protecting group for aldehydes and ketones under simulated physiological conditions. The release of various compounds, such as benzaldehyde and acetophenone, has been demonstrated upon exposure to light, indicating its use in controlled release mechanisms in chemical reactions and possibly in drug delivery systems (Lu et al., 2003).

Radical Scavenging Activity

Compounds related to 6-Bromo-4-chloronicotinaldehyde, specifically bromophenols from marine red algae, have been isolated and shown to possess potent DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity. These findings highlight the potential of such compounds, possibly including 6-Bromo-4-chloronicotinaldehyde, in the development of antioxidants for therapeutic or industrial applications (Li et al., 2008).

Synthesis and Biological Applications

Schiff bases, similar in structure to 6-Bromo-4-chloronicotinaldehyde, have been synthesized and shown a broad range of biological activities. The introduction of hydroxyl groups on the aromatic ring significantly contributes to antioxidant activity, indicating the potential application of 6-Bromo-4-chloronicotinaldehyde in creating compounds with anti-inflammatory, antimicrobial, and antioxidant properties (Mallikarjunaswamy et al., 2018).

Precursor to Synthetic Chlorins and Bacteriochlorins

6-Bromo-4-chloronicotinaldehyde and its derivatives are valuable precursors in the synthesis of synthetic bromo-chlorins and bromo-bacteriochlorins, which are crucial for a wide range of molecular designs in medical and material science applications (Krayer et al., 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . Precautionary measures include avoiding breathing dust, vapors, mist, or gas, ensuring adequate ventilation, and moving the person to fresh air if breathed in .

properties

IUPAC Name

6-bromo-4-chloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-6-1-5(8)4(3-10)2-9-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBVGXCUNFIUJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744294
Record name 6-Bromo-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-4-chloronicotinaldehyde

CAS RN

1060811-24-6
Record name 6-Bromo-4-chloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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